2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide
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Overview
Description
2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonyl group attached to a fluorophenyl ring, an acetamide group, and a benzo[d]thiazol-6-yl moiety with a methylthio substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the methylthio group: This step involves the substitution of a hydrogen atom on the benzo[d]thiazole ring with a methylthio group, often using methyl iodide and a base.
Attachment of the sulfonyl group: The 4-fluorophenylsulfonyl chloride is reacted with the benzo[d]thiazole derivative to introduce the sulfonyl group.
Formation of the acetamide linkage: The final step involves the reaction of the sulfonylated benzo[d]thiazole with an appropriate acetamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl and acetamide groups may interact with enzymes or receptors, leading to modulation of biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide
- 2-((4-bromophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide
- 2-((4-methylphenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide
Uniqueness
2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially leading to improved pharmacokinetic properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S3/c1-23-16-19-13-7-4-11(8-14(13)24-16)18-15(20)9-25(21,22)12-5-2-10(17)3-6-12/h2-8H,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNBNJGAYAFRTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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